molecular formula C10H11ClN2O2 B15380907 5-Chloro-N-cyclopropyl-6-methoxynicotinamide

5-Chloro-N-cyclopropyl-6-methoxynicotinamide

Cat. No.: B15380907
M. Wt: 226.66 g/mol
InChI Key: JZGLTZPMXXMNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-cyclopropyl-6-methoxynicotinamide (CID 163198136) is a chemical compound with the molecular formula C10H11ClN2O2 . This specialty chemical belongs to the class of substituted nicotinamides, which are privileged structures in medicinal chemistry and drug discovery. As a derivative of nicotinamide, it serves as a valuable scaffold for the synthesis of more complex molecules and is a key intermediate in pharmaceutical research. Recent patent literature indicates that structurally related biaryl derivatives, which incorporate similar substituted nicotinamide motifs, are being investigated for their role as potent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a key signaling pathway in the Hippo regulatory network . Dysregulation of this pathway is implicated in various cancers, making its inhibitors a significant area of oncological research . Furthermore, analogues such as 6-methoxynicotinamide have been identified as potent inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme with a central role in cellular metabolism . Inhibition of NNMT has demonstrated potential in preclinical models for improving insulin sensitivity and regulating glucose metabolism, highlighting the broader therapeutic relevance of this chemical class in metabolic disease research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

5-chloro-N-cyclopropyl-6-methoxypyridine-3-carboxamide

InChI

InChI=1S/C10H11ClN2O2/c1-15-10-8(11)4-6(5-12-10)9(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)

InChI Key

JZGLTZPMXXMNAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)NC2CC2)Cl

Origin of Product

United States

Biological Activity

5-Chloro-N-cyclopropyl-6-methoxynicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-N-cyclopropyl-6-methoxynicotinamide possesses a unique chemical structure characterized by the presence of a chloro group, a cyclopropyl moiety, and a methoxy group attached to a nicotinamide backbone. This specific arrangement contributes to its distinct biological properties.

Antimicrobial Properties

Research indicates that 5-Chloro-N-cyclopropyl-6-methoxynicotinamide exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values indicate potent inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that treatment with 5-Chloro-N-cyclopropyl-6-methoxynicotinamide leads to significant reductions in cell viability in various cancer cell lines.

The precise mechanism by which 5-Chloro-N-cyclopropyl-6-methoxynicotinamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in critical cellular pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways that are crucial for bacterial growth and cancer cell proliferation.
  • Receptor Modulation : There is evidence suggesting that it might modulate receptor activity related to nicotinamide metabolism, potentially influencing cellular signaling pathways associated with growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that 5-Chloro-N-cyclopropyl-6-methoxynicotinamide could effectively inhibit the growth of resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cells (MCF-7), treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a marked increase in sub-G1 phase cells, indicative of apoptotic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs share a pyridine or nicotinamide backbone but differ in substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Key Differences and Implications

Trifluoromethyl (CF₃): The CF₃ group in the latter compound () improves lipophilicity and metabolic resistance, a common strategy in agrochemical design . Methoxy vs. Ester: The 6-methoxy group in the target compound may reduce reactivity compared to the methyl ester in Methyl 6-chloronicotinate, which is more labile under hydrolytic conditions .

However, its discontinued status hints at unresolved developmental challenges . Methyl 6-chloronicotinate’s ester functionality makes it suitable as a volatile analytical standard for detecting acetamiprid metabolites in environmental samples . The trifluoromethyl- and hydroxy-substituted analog () likely targets pest enzymes or receptors in agrochemical contexts, leveraging CF₃ for durability in biological systems .

Synthetic Accessibility

  • The cyclopropylamide moiety in the target compound may require specialized synthesis (e.g., cyclopropanation via carbene insertion), whereas methyl esters () are simpler to prepare. This complexity could contribute to its discontinuation .

Research Findings and Limitations

  • Discontinuation of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide: No peer-reviewed studies explicitly address its bioactivity or stability. The lack of commercial availability suggests it may have been superseded by analogs with better profiles .
  • Methyl 6-chloronicotinate : Widely used in analytical workflows due to its role in quantifying acetamiprid metabolites, reflecting its reliability and ease of handling .
  • Agrochemical Analogs : Compounds with trifluoromethyl groups () dominate recent patents, indicating industry preference for this substituent in pest-control agents .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-N-cyclopropyl-6-methoxynicotinamide, and how can purity be maximized during synthesis?

Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. For example, halogenation at the 5-position and methoxy-group introduction at the 6-position are critical steps, followed by amidation with cyclopropylamine. Key considerations include:

  • Halogenation: Use of POCl₃ or SOCl₂ for chlorination under anhydrous conditions .
  • Methoxy introduction: Nucleophilic substitution with methoxide ions under controlled pH to avoid side reactions (e.g., demethylation) .
  • Amidation: Coupling agents like EDCI or HATU can enhance reaction efficiency with cyclopropylamine .
    Purification: High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is recommended for isolating >98% purity .

Q. How can researchers validate the structural integrity of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide post-synthesis?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR: ¹H NMR should show characteristic peaks: δ 8.2–8.4 ppm (pyridine H), δ 3.9–4.1 ppm (methoxy), and δ 1.0–1.2 ppm (cyclopropyl CH₂) .
  • Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 255.06 (calculated for C₁₀H₁₁ClN₂O₂) .
  • X-ray Crystallography: For absolute confirmation, single-crystal analysis resolves bond angles and stereoelectronic effects, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Answer: The cyclopropyl group’s electron-withdrawing nature (via hyperconjugation) and the methoxy group’s electron-donating resonance effect create regioselectivity in cross-coupling:

  • Suzuki-Miyaura Coupling: The 5-chloro position is more reactive toward aryl boronic acids due to reduced steric hindrance compared to the 6-methoxy site. DFT calculations show a lower activation energy (ΔG‡ = 23.5 kcal/mol) for Pd-catalyzed coupling at the 5-position .
  • Contradictions: Some studies report unexpected coupling at the 6-methoxy position under high-temperature conditions (>120°C), likely due to transient cleavage of the methoxy group . Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and monitor reaction progress via TLC or in situ IR .

Q. What strategies resolve discrepancies in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer assays)?

Answer: Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Variability: For antimicrobial studies, MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) due to differences in efflux pump expression. Standardize using CLSI guidelines .
  • Impurity Interference: Trace levels of dechlorinated byproducts (e.g., 5-H-N-cyclopropyl-6-methoxynicotinamide) may exhibit off-target kinase inhibition, falsely suggesting anticancer activity. LC-MS purity checks are critical .
  • Mechanistic Validation: Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement (e.g., if the compound inhibits a specific kinase) .

Q. What computational methods are most effective for predicting the compound’s pharmacokinetics and toxicity?

Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 can estimate parameters:
    • LogP: Predicted ~2.1 (moderate lipophilicity) supports blood-brain barrier penetration .
    • CYP450 Inhibition: Molecular docking with CYP3A4 (PDB: 1TQN) identifies potential metabolic liabilities .
  • Toxicity: QSAR models highlight risks of hepatotoxicity (e.g., structural alerts for reactive metabolites). Validate with in vitro hepatocyte assays .

Methodological Challenges

Q. How can researchers address low aqueous solubility during in vivo studies?

Answer:

  • Formulation: Use co-solvents (e.g., 10% DMSO + 30% PEG 400) or nanoemulsions to enhance solubility. Dynamic light scattering (DLS) confirms particle size <200 nm .
  • Prodrug Design: Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to improve bioavailability .

Q. What analytical techniques differentiate between polymorphic forms of 5-Chloro-N-cyclopropyl-6-methoxynicotinamide?

Answer:

  • PXRD: Distinct diffraction peaks at 2θ = 12.4°, 15.7°, and 24.3° indicate Form I vs. Form II .
  • DSC: Melting endotherms (Form I: 148–150°C; Form II: 142–144°C) reveal stability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.